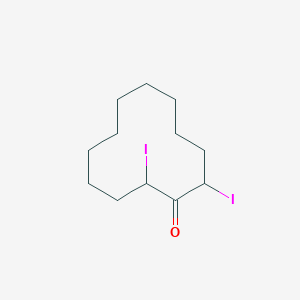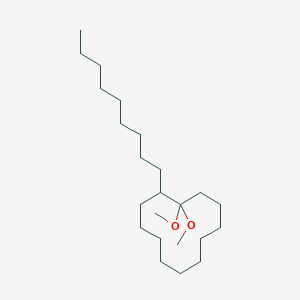![molecular formula C20H19N3O B12591810 [1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- CAS No. 343604-87-5](/img/structure/B12591810.png)
[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acetamide under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .
Aplicaciones Científicas De Investigación
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural properties.
Indole-3-acetic acid: A well-known plant hormone with diverse biological activities.
Indole-3-carboxylic acid: Commonly used in organic synthesis and medicinal chemistry.
Uniqueness
[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- stands out due to its unique structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
343604-87-5 |
|---|---|
Fórmula molecular |
C20H19N3O |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[1-(1H-indol-3-yl)indol-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H19N3O/c1-22(2)20(24)11-14-13-23(18-10-6-4-7-15(14)18)19-12-21-17-9-5-3-8-16(17)19/h3-10,12-13,21H,11H2,1-2H3 |
Clave InChI |
WSKDEOBGOLZVJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1=CN(C2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)




![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)


